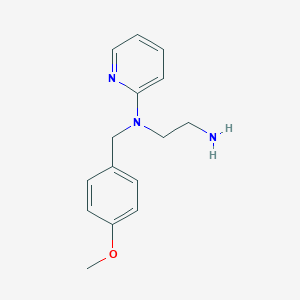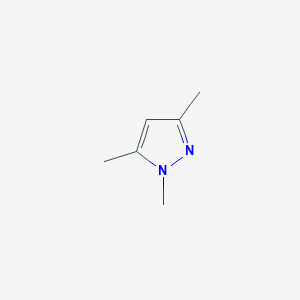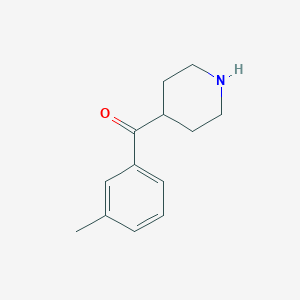
4-(3-Methylbenzoyl)-piperidine
Overview
Description
The compound “4-(3-Methylbenzoyl)-piperidine” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma . The “3-Methylbenzoyl” part suggests a benzoyl group (a benzene ring attached to a carbonyl group) with a methyl group attached to the third carbon of the benzene ring .
Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But benzoyl derivatives can undergo various reactions . For example, they can be oxidized to benzoic acids using hot aqueous permanganate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylbenzoyl)-piperidine” would depend on its exact structure. For similar compounds, properties like melting point, boiling point, and density can be determined .Scientific Research Applications
Gastric Acid Secretion : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found to effectively lower gastric acid secretion in rats, surpassing the effectiveness of acetazolamide. It also did not antagonize nictitating membrane contraction or acetylcholine's effects (Pinelli, Colombo, & Muserra-Grandi, 1981).
Optical Limiting Properties : A study highlighted the optical limiting properties and stability of 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide, making it a promising candidate for laser device applications (Prathebha, Raju, Hegde, & Vinitha, 2022).
Antiproliferative Activity : A novel bioactive heterocycle derivative demonstrated significant antiproliferative activity and stability due to inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Central Nervous System Agents : Compounds such as Spiro[isobenzofuran-1(3H),4'-piperidine] have shown potential as central nervous system agents, possibly for antitetrabenazine activity (Bauer et al., 1976).
Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibited potent anti-inflammatory activity, with some derivatives showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).
Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been identified as promising anticancer agents, with specific compounds exhibiting low IC50 values and significant anticancer potential (Rehman et al., 2018).
Lipid Reduction in Mice and Rats : New piperidine-containing fibrates demonstrated superior activity in reducing triglycerides, cholesterol, and blood sugar compared to bezafibrate in animal models (Komoto et al., 2000).
Analgesic Properties : Aromatic esters of nonquaternary carbon-4 piperidinols were found to have analgesic activity, with one compound showing nearly twice the activity of codeine without the physical dependence liability associated with morphine (Waters, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methylphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUYLAUEQCVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390831 | |
| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbenzoyl)-piperidine | |
CAS RN |
344334-10-7 | |
| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

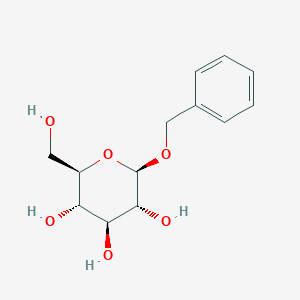
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

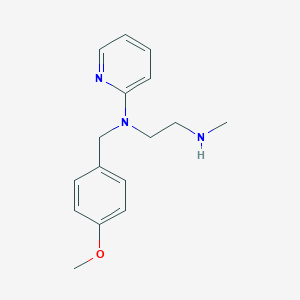
![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
